Chromate

Beschreibung

Eigenschaften

IUPAC Name |

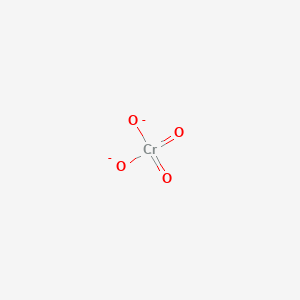

dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O/q;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDOYSPFYFSLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrO4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065675 | |

| Record name | Chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.994 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13907-45-4, 11104-59-9 | |

| Record name | Chromate (CrO42-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13907-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013907454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromate (CrO42-) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHROMATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2Y101D6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for Chromate Remediation

Adsorption-Based Technologies for Chromate Removal

Adsorption processes involve the accumulation of this compound ions onto the surface of a solid material, known as the adsorbent. This method leverages the physical, chemical, and biological properties of Cr(VI) in aqueous solutions rsc.org. Recent advancements in this field focus on designing and synthesizing highly efficient adsorbents, often incorporating nanotechnology and advanced material fabrication techniques nih.gov.

The effectiveness of adsorption-based this compound remediation is largely dependent on the properties of the adsorbent material. Research efforts have concentrated on developing novel materials with high surface areas, tunable surface chemistries, and robust mechanical stability to optimize this compound uptake nih.govrsc.org.

Carbonaceous nanomaterials, including carbon nanotubes (CNTs) and graphene, have garnered significant attention for this compound adsorption due to their unique structural properties, high surface area, and chemical stability mdpi.comamericanelements.com. These materials are typically composed of sp2 carbon atoms arranged in various configurations americanelements.com.

Modified multi-walled carbon nanotubes (MWCNTs) have demonstrated efficacy in this compound removal. For instance, Chen et al. studied hypochlorite-modified MWCNTs, reporting an adsorption capacity of 1.038 mg/g for this compound mdpi.com. Graphene oxide (GO) composite aerogels have also shown high desorption rates and good reusability over multiple cycles. A biomaterial cross-linked graphene oxide composite aerogel, for example, achieved a 90% desorption rate using a 0.1 mol/L HCl solution within 10 minutes and maintained 82.01 ± 1.39% of its initial adsorption capacity after six cycles mdpi.com.

Table 1: Adsorption Performance of Selected Carbonaceous Nanomaterials for this compound

| Adsorbent Material | Modification/Form | Adsorption Capacity (mg/g) | Desorption Agent | Desorption Rate (%) | Reusability Cycles | Adsorption Capacity Retention (%) after cycles | Source |

| Multi-walled Carbon Nanotubes | Hypochlorite-modified | 1.038 | Not specified | Not specified | Not specified | Not specified | mdpi.com |

| Graphene Oxide Composite Aerogel | Biomaterial cross-linked | Not specified | 0.1 mol/L HCl | 90 | 6 | 82.01 ± 1.39 | mdpi.com |

| Activated Carbon Fiber Mats | 20% Nitric acid-modified | Not specified | Not specified | 94 (removal rate) | Excellent | Not specified | mdpi.com |

Mineral and metal oxide adsorbents, such as zeolites and magnetite, are widely investigated for their potential in this compound sequestration. Zeolites are crystalline, hydrated alkali-aluminum silicates known for their porous structure and ion-exchange capabilities nih.gov. Magnetite (Fe3O4) is a ferrimagnetic iron oxide that naturally occurs as a mineral wikipedia.org.

Modified zeolites have shown high efficiency in this compound desorption and subsequent reuse. For example, Lu et al. found that a solution of 0.5 mol/L Na2CO3 + 0.5 mol/L NaOH was highly effective, achieving a 96.7% desorption rate for modified zeolites. This allowed the adsorbent to be reused, with the adsorption rate after reuse reaching 89.1% compared to an initial 93.4% mdpi.com.

Iron-based adsorbents, including magnetite and goethite (R-FeOOH), are effective in acidic conditions (pH 2–7) for removing chromium oxyanions nih.gov. The adsorption of this compound on goethite is proposed to occur through a two-step process, forming an inner-sphere bidentate surface complex udel.edu. Research on synthetic schwertmannite, another iron-based adsorbent, demonstrated a maximum Langmuir adsorption capacity of 42.97 mg/g for Cr(VI) nih.gov. Iron-doped granular activated carbon (Fe-GAC) derived from coconut shells exhibited a maximum Langmuir adsorption capacity of 22.1 mg/g for total chromium (Cr(T)) mdpi.com.

Table 2: Adsorption Performance of Selected Mineral and Metal Oxide Adsorbents for this compound

| Adsorbent Material | Modification/Form | Adsorption Capacity (mg/g) | Desorption Agent | Desorption Rate (%) | Reusability Cycles | Adsorption Rate Retention (%) after reuse | Source |

| Modified Zeolites | Not specified | Not specified | 0.5 mol/L Na2CO3 + 0.5 mol/L NaOH | 96.7 | Multiple | 89.1 (compared to 93.4% initial) | mdpi.com |

| Synthetic Schwertmannite | Not specified | 42.97 (Langmuir max) | Not specified | Not specified | Not specified | Not specified | nih.gov |

| Iron-Doped GAC (Fe-GAC 5) | 5 wt.% Fe2O3 | 22.1 (Langmuir max for Cr(T)) | 1.0 M HCl | Not specified | Reusable | Not specified | mdpi.com |

Biopolymer and modified biomass adsorbents offer an environmentally friendly and cost-effective alternative for this compound remediation mdpi.comrsc.org. Chitosan, a deacetylated derivative of chitin, and various cellulosic materials are prominent examples fishersci.ptunesp.br.

Chitosan is an alkaline polysaccharide with moisturizing and adsorption properties fishersci.pt. Modified chitosan materials have been explored for heavy metal adsorption scilit.com. Cellulosic materials, abundant natural biopolymers, are also being developed for enhanced adsorption capacity, often through chemical modification, such as integrating charged groups or groups that can form complexes with this compound mdpi.comunesp.br.

Research findings indicate that natural materials like termite nests can serve as effective adsorbents. After five adsorption/desorption cycles using 0.1 mol/L HCl as the desorbent, the Cr(VI) removal efficiency of C. formosanus and O. formosanus nests decreased by approximately 19.00% and 28.75%, respectively, demonstrating their reusability frontiersin.org. Similarly, chemically modified arecanut leaf sheath (CALS) showed a decrease in Cr(VI) sorption capacity by only 15.67% after four adsorption/desorption cycles, with 1.0 M NaOH identified as an optimum desorbing agent for high desorption rates (98.78%) nih.gov.

Table 3: Adsorption Performance of Selected Biopolymer and Modified Biomass Adsorbents for this compound

| Adsorbent Material | Modification/Form | Adsorption Capacity (mg/g) | Desorption Agent | Desorption Rate (%) | Reusability Cycles | Removal Efficiency Decrease (%) after cycles | Source |

| Termite Nests (C. formosanus) | Natural | Not specified | 0.1 mol/L HCl | Not specified | 5 | ~19.00 | frontiersin.org |

| Termite Nests (O. formosanus) | Natural | Not specified | 0.1 mol/L HCl | Not specified | 5 | ~28.75 | frontiersin.org |

| Chemically Modified Arecanut Leaf Sheath (CALS) | Chemical modification | Not specified | 1.0 M NaOH | 98.78 | 4 | 15.67 | nih.gov |

Understanding the underlying adsorption mechanisms and kinetic behavior is crucial for optimizing this compound removal processes. This compound and dithis compound ions are negatively charged in aqueous solutions mdpi.comwikipedia.org. Therefore, electrostatic attraction between these negatively charged this compound ions and positively charged adsorbent surfaces is a primary adsorption mechanism, particularly in acidic conditions where adsorbent surfaces tend to be protonated mdpi.comnih.govmdpi.com. Ligand exchange reactions, where this compound ions replace hydroxyl ligands on the adsorbent surface, also contribute to the adsorption process, as observed with goethite udel.edu.

Kinetic modeling provides insights into the rate-controlling steps of the adsorption process. Common models include pseudo-first-order (PFO), pseudo-second-order (PSO), and intraparticle diffusion models nih.govresearchgate.netresearchgate.net. For this compound adsorption, the pseudo-second-order kinetic model often provides a better fit to experimental data, suggesting that chemisorption, involving valence forces through electron sharing or exchange, is the rate-limiting step nih.govmdpi.comresearchgate.netresearchgate.net. The Elovich kinetic model is also employed to describe chemisorption on heterogeneous surfaces mdpi.commdpi.com.

Table 4: Representative Kinetic Model Fits for this compound Adsorption

| Adsorbent Material | Best Fit Kinetic Model | R² Value (or indication of fit) | Implied Mechanism/Rate-Limiting Step | Source |

| Fe-GAC 5 | Pseudo-second-order, Elovich | 0.99 (PSO), 1 (Elovich) | Chemisorption | mdpi.com |

| Synthetic Schwertmannite | Pseudo-second-order | Not specified (good fit) | Chemisorption (ion exchange) | nih.gov |

| Aeromonas caviae (Biosorbent) | Pseudo-first-order, Intraparticle diffusion | Better fit indicated | Not specified | researchgate.net |

| CS-BD/Fe3O4 (for azo dye, but mechanism principles are similar) | Pseudo-first-order | Adequate description | Electrostatic attraction, n-π interaction, π-π interaction, hydrogen bonding | researchgate.net |

| Quaternized Date Palm Waste | Pseudo-second-order (moderate fit for PFO) | 0.801 (PFO), good fit for PSO | Electrostatic affinity, reduction of Cr(VI) | mdpi.com |

Equilibrium adsorption data are typically analyzed using isotherm models like Langmuir, Freundlich, and Sips. The Langmuir model, which assumes monolayer adsorption on a homogeneous surface, has been found suitable for this compound adsorption on various materials, including Fe-GAC mdpi.comresearchgate.net.

The economic viability and sustainability of adsorption-based remediation technologies heavily rely on the ability to desorb the adsorbed this compound and regenerate the adsorbent for multiple reuse cycles mdpi.comfrontiersin.orgresearchgate.net. This process not only reduces operational costs but also allows for the recovery of concentrated this compound, potentially enabling its safe disposal or further treatment.

Various chemical solutions are employed as desorbing agents. Acidic solutions, such as hydrochloric acid (HCl), are commonly used. For instance, 2 mol/L HCl solution achieved over 80% desorption of this compound from Metal-Organic Framework/Alginate Composite Beads mdpi.com. Similarly, 0.1 mol/L HCl was used for desorbing Cr(VI) from termite nests, allowing for reusability frontiersin.org. Alkaline solutions, like sodium hydroxide (NaOH), are also effective, especially for adsorbents where this compound adsorption occurs via electrostatic attraction with protonated surfaces. For chemically modified arecanut leaf sheath, 1.0 M NaOH achieved a high desorption rate of 98.78% nih.gov. A mixture of 0.5 mol/L Na2CO3 + 0.5 mol/L NaOH proved highly effective for modified zeolites, with a 96.7% desorption rate mdpi.com.

While adsorbents generally exhibit good reusability, a gradual decrease in removal efficiency is often observed over successive adsorption-desorption cycles frontiersin.orgresearchgate.net. For example, the Cr(VI) removal efficiency of groundnut husk decreased over multiple cycles researchgate.net. However, many materials, such as the biomaterial cross-linked graphene oxide composite aerogel and modified zeolites, demonstrate promising reusability, maintaining a significant portion of their initial adsorption capacity after several cycles mdpi.com.

Table 5: Desorption and Reusability Performance of Selected this compound Adsorbents

| Adsorbent Material | Desorption Agent | Desorption Rate (%) | Number of Cycles Tested | Adsorption Capacity/Removal Efficiency Retention (%) after cycles | Source |

| Metal-Organic Framework/Alginate Composite Beads | 2 mol/L HCl | >80 | Not specified | Not specified | mdpi.com |

| Biomaterial Cross-linked Graphene Oxide Composite Aerogel | 0.1 mol/L HCl | 90 | 6 | 82.01 ± 1.39 | mdpi.com |

| Modified Zeolites | 0.5 mol/L Na2CO3 + 0.5 mol/L NaOH | 96.7 | Multiple | 89.1 (compared to 93.4% initial) | mdpi.com |

| Fe-GAC 5 | 1.0 M HCl | Not specified | Reusable | Not specified | mdpi.com |

| Termite Nests (C. formosanus) | 0.1 mol/L HCl | Not specified | 5 | ~81.00 (100-19.00) | frontiersin.org |

| Termite Nests (O. formosanus) | 0.1 mol/L HCl | Not specified | 5 | ~71.25 (100-28.75) | frontiersin.org |

| Chemically Modified Arecanut Leaf Sheath (CALS) | 1.0 M NaOH | 98.78 | 4 | 84.33 (100-15.67) | nih.gov |

| Groundnut Husk | 0.1 M HCl, 0.1 M H2SO4 | Not specified | 3 | 53.5 (for Cr(VI) with 0.1 M HCl after 3 cycles) | researchgate.net |

Mineral and Metal Oxide Adsorbents in this compound Sequestration (e.g., Zeolites, Magnetite)

Physicochemical and Electrochemical Treatment Innovations for this compound

Membrane Separation Processes for this compound Effluent Treatment

Membrane separation processes represent a crucial category of advanced methodologies for treating this compound-contaminated effluents, offering high efficiency in removing dissolved species. These processes include Ultrafiltration (UF), Nanofiltration (NF), and Reverse Osmosis (RO), each distinguished by pore size and operational pressure, leading to varying rejection capabilities for this compound and other contaminants. slideshare.netmdpi.commdpi.com

Nanofiltration (NF) is a more advanced membrane technology that can effectively remove a significant percentage of ions, including this compound. NF membranes possess smaller pores than UF, allowing for the separation of small organic molecules and multivalent ions. Studies have demonstrated that NF can achieve this compound removal efficiencies exceeding 95%. The performance of NF membranes for this compound removal can be influenced by pH, with higher rejection observed at elevated pH values where this compound exists predominantly as the divalent CrO₄²⁻ anion, which is less efficiently retained at lower pH where hydrogen this compound (HCrO₄⁻) is more prevalent. For instance, an ESNA NF membrane showed approximately 72% Cr(VI) rejection at pH 5.7, increasing to about 90% at pH 8.3. slideshare.netmdpi.com

Reverse Osmosis (RO) utilizes the smallest pore sizes among these technologies and requires the highest operating pressures. RO membranes offer the highest rejection rates, typically exceeding 97% for various dissolved solids and ions, including this compound. A four-step low-pressure reverse osmosis (LPRO) process, for example, has demonstrated effective removal (>99%) of both Cr(III) and Cr(VI) species from raw water, with negligible pH effects within the testing range of 5.6 to 8.3 on Cr(VI) removal. slideshare.netmdpi.com

Advanced Membrane Composites and Systems: Recent research has explored the development of novel composite membranes to enhance this compound removal. A chitosan-coated iron oxide nanoparticle immobilized hydrophilic poly(vinylidene) fluoride (Chi@Fe₂O₃–PVDF) membrane has been reported for efficient hexavalent chromium removal via a simple filtration process. This nanocomposite membrane exhibited high adsorption capacities for Cr(VI), with experimental data aligning with pseudo-second-order kinetic and Langmuir isotherm models. The adsorption capacity was measured at 14.451 mg/g in batch systems and 14.104 mg/g in continuous in-flow systems. Crucially, its removal efficiency was not significantly impacted by the presence of common competing ions such as chloride (Cl⁻), nitrate (NO₃⁻), sulfate (SO₄²⁻), and phosphate (PO₄³⁻). nih.govnih.govresearchgate.net

Another promising approach involves Supported Ionic Liquid Membranes (SILM) for Cr(VI) removal. Experimental studies using SILM have shown high removal rates, with approximately 98% of Cr(VI) removed at a feed concentration of 25 mg/L, a carrier concentration of 5% (v/v) of Aliquat 336, and 0.5 M hydrochloric acid (HCl) as a stripping agent. bohrium.com

The effectiveness of various membrane processes for this compound removal is summarized in the table below:

| Membrane Process | Typical Pore Size Range | Primary Target Pollutants | Typical Cr(VI) Removal Efficiency | Key Advantages | Limitations |

| Ultrafiltration (UF) | 0.01 - 0.1 µm mdpi.com | Suspended solids, high molecular weight materials, colloids, viruses, emulsified oils, metal hydroxides slideshare.netmdpi.com | Limited for dissolved this compound ions slideshare.net | Effective for pre-treatment, lower energy consumption than NF/RO slideshare.net | Lower purification degree for dissolved ions mdpi.com |

| Nanofiltration (NF) | Smaller than UF, larger than RO slideshare.net | Small organic molecules, multivalent ions, some monovalent ions slideshare.netmdpi.com | >95% slideshare.net; ~72% (pH 5.7) to ~90% (pH 8.3) mdpi.com | High removal of ions, lower energy than RO, selective separation slideshare.netmdpi.com | Performance sensitive to pH, especially for HCrO₄⁻ mdpi.com |

| Reverse Osmosis (RO) | Smallest pores slideshare.net | Dissolved solids, monovalent and multivalent ions, color, organic contaminants slideshare.net | >97% slideshare.net; >99% (LPRO) mdpi.com | Highest rejection rates, high purity product water slideshare.net | Highest energy consumption, requires highest pressures slideshare.net |

| Chitosan-Coated Iron Oxide Nanocomposite Membranes (Chi@Fe₂O₃–PVDF) | Not specified (adsorption-based filtration) nih.gov | Hexavalent Chromium (Cr(VI)) nih.gov | High adsorption capacity (14.451 mg/g batch, 14.104 mg/g continuous) nih.gov | Rapid capture, stable removal efficiency in presence of competing ions nih.govnih.gov | Potential for nanoparticle release (very small amounts observed) nih.gov |

| Supported Ionic Liquid Membranes (SILM) | Not specified | Hexavalent Chromium (Cr(VI)) bohrium.com | ~98% bohrium.com | High potential for heavy metal removal, replaces organic solvents bohrium.com | Requires optimization of carrier concentration bohrium.com |

Remediation Performance Assessment and Long-Term Stability Studies

The assessment of remediation performance and long-term stability is critical for ensuring the sustained effectiveness of this compound treatment technologies. This involves evaluating the persistence of reduced or immobilized this compound species under various environmental conditions.

Long-Term Stability of Reduced Chromium in Soils: In-situ reduction of toxic hexavalent chromium (Cr(VI)) to less hazardous trivalent chromium (Cr(III)) is a common remediation strategy. However, the long-term stability of the reduced Cr(III) is a key concern, particularly due to the potential for re-oxidation by naturally occurring manganese (Mn(III, IV)) oxides. A 4.6-year laboratory study investigated chromium and manganese redox transformations in Cr(VI)-contaminated soils treated with varying amounts of organic carbon (OC). The study found that this compound reduction was roughly first-order and enhanced by higher OC additions. However, significant Cr(III) re-oxidation occurred in soils exposed to the highest Cr(VI) concentrations (2560 mg kg⁻¹). Transient Cr(III) re-oxidation up to 420 mg kg⁻¹ was observed at 1.1 years post-treatment, followed by further reduction. This compound concentrations increased by 220 mg kg⁻¹ at the end of the 4.6-year study in one soil, indicating a long-term dependence of soil chromium oxidation states on the balance between organic carbon availability and manganese redox status. The stability of reduced chromium requires a sufficient supply of electron donors to also reduce Mn(IV) to Mn(II). osti.govnih.gov

Groundwater Remediation Performance: Long-term feasibility studies are also conducted for groundwater remediation. A sulfur-packed bed reactor (S⁰-PBR) demonstrated excellent long-term capacity for removing Cr(VI) from contaminated groundwater. Even when the influent Cr(VI) concentration was increased to 30 mg/L, an average of 84.5% of the influent Cr(VI) was removed, resulting in an average effluent concentration of 3.5 mg/L. A high Cr(VI) removal rate of 6.19 mg L⁻¹ h⁻¹ was determined under these conditions. The study highlighted that sulfide, chemoautotrophically generated by sulfur-disproportionating bacteria, played a crucial role in efficient Cr(VI) reduction, suggesting a promising approach for long-term groundwater remediation. nih.gov

Electrokinetic Remediation and Stability: Enhanced electrodynamic methods have been proposed for the remediation of high-concentration chromium-contaminated soils. Studies have shown that compared to traditional electrodynamic technology, enhanced methods can significantly improve the removal rate of total chromium. The stabilization of Cr(VI) in contaminated soil after three-dimensional electrokinetic remediation (3D EKR) was maintained for 300 pore volumes, indicating good long-term stability of the treated Cr(VI). The leaching toxicity and bioaccessibility of chromium were assessed using standard procedures like the synthetic precipitation leaching procedure (SPLP), the toxicity characteristic leaching procedure (TCLP), and the physiologically based extraction test (PBET). researchgate.netscielo.org.co

Factors Affecting Long-Term Stability: Several factors can influence the long-term stability of this compound remediation. The presence of competing ions like sulfate and nitrate can affect this compound adsorption and reduction processes. For instance, in batch geochemical experiments, Cr(VI) sorption to magnetite decreased with increasing pH (from 4 to 8) in both nitrate and sulfate electrolytes. Sulfate, at concentrations of 50 mg/L, suppressed this compound adsorption by up to 50%. This highlights the importance of groundwater chemistry in predicting the long-term stability of chromium at mineral-water interfaces. d-nb.info

The table below summarizes detailed research findings on remediation performance and long-term stability:

| Remediation Method/Context | Key Findings on Performance | Long-Term Stability Observations | Factors Affecting Stability | Reference |

| Organic Carbon-Stimulated Cr(VI) Reduction in Soils | This compound reduction was roughly first-order; enhanced by higher OC additions. | Significant Cr(III) re-oxidation (up to 420 mg kg⁻¹) observed at 1.1 years, followed by further reduction. This compound concentrations increased by 220 mg kg⁻¹ at 4.6 years in one soil. | Balance between organic carbon availability and manganese redox status (Mn(III, IV) oxides re-oxidize Cr(III)). | osti.govnih.gov |

| Sulfur-Packed Bed Reactor (S⁰-PBR) for Groundwater | Efficient Cr(VI) removal (84.5% average) even at high influent concentrations (up to 30 mg/L). High removal rate of 6.19 mg L⁻¹ h⁻¹. | Excellent long-term feasibility demonstrated over operational period. Sulfide generation by sulfur-disproportionating bacteria maintains reduction. | Sulfide consumption during Cr(VI) removal; presence of sulfur-disproportionating bacteria. | nih.gov |

| Enhanced Electrokinetic Remediation (3D EKR) for Soils | Improved removal rate of total chromium compared to traditional methods. | Stabilization of Cr(VI) maintained for 300 pore volumes. Leaching toxicity and bioaccessibility assessed. | Soil pH control, effectiveness of enhanced electrokinetic technologies. | researchgate.netscielo.org.co |

| Magnetite Adsorption/Reduction | Cr(VI) sorption to magnetite decreases with increasing pH (4-8). | Long-term stability of Cr at magnetite-water interface can be impacted by groundwater ions. | Competing ions (sulfate, nitrate), pH, auto-oxidation of Fe(II) in magnetite. | d-nb.info |

| Natural this compound Reduction in Aquifer Sediments | Some sediments showed rapid reduction (half-lives: 49 h to ~3000 h). Most had small reductive capacities (average 2.76 ± 1.02 µmol/g). | This compound reduction viable even with dissolved oxygen. Partial this compound breakthrough observed in column studies by 170-340 pore volumes depending on pH. | Spatial variability in natural reductive capacity, presence of amorphous ferrous iron and organic carbon. Sulfate suppressed this compound adsorption by up to 50%. |

Mechanistic Investigations of Chromate-induced Cellular and Material Transformations

Molecular Mechanisms of Chromate-Induced Cellular Alterations

This compound, particularly hexavalent chromium (Cr(VI)), is a potent human carcinogen known to induce a wide array of cellular injuries through multiple mechanisms, including DNA damage, genomic instability, and epigenetic modulation plos.orgnih.gov. After cellular uptake, Cr(VI) undergoes metabolic reduction, forming reactive Cr(V) and Cr(IV) intermediates, ultimately yielding stable Cr(III) plos.org.

Gene Expression Profiling in this compound-Exposed Cellular Systems

Exposure to this compound significantly alters gene expression profiles in various cellular systems. In human bronchial epithelial (BEAS-2B) cells, chronic exposure to low doses of Cr(VI) led to the identification of 409 differentially expressed genes in transformed cells compared to control cells plos.orgnih.gov. Specifically, genes associated with cell-to-cell junctions were upregulated, while those involved in the interaction between cells and their extracellular matrices were downregulated plos.orgnih.gov. Furthermore, changes were observed in the expression of genes critical for cell proliferation and apoptosis plos.orgnih.gov.

Long-term in vitro experiments with human adenocarcinoma A549 cells treated with this compound revealed dose- and time-dependent effects on gene expression nih.govnih.govresearchgate.net. High-throughput RT-qPCR analysis indicated significant modulation, particularly in genes related to the inflammatory response and DNA damage response pathways nih.govnih.govresearchgate.net.

Transcriptomic investigations in the midgut of silkworms (Bombyx mori) exposed to chromium revealed distinct gene expression patterns based on concentration. Moderate exposure led to an increase in upregulated genes (1268 up-regulated vs. 857 down-regulated), suggesting a stimulation response. In contrast, higher stress levels resulted in a weakened survival response, with a decrease in upregulated genes and an increase in downregulated genes (374 up-regulated vs. 399 down-regulated) mdpi.com. Pathway enrichment analyses demonstrated the involvement of metabolic and transport processes at medium chromium levels, shifting to cell toxicity and stress response mechanisms at higher levels mdpi.com.

A study on primary rat hepatocytes treated with sodium this compound identified 2,525 differentially expressed genes. These genes were implicated in various biological processes, including the response to toxic substances, positive regulation of apoptotic processes, and lipid and cholesterol metabolic processes researchgate.net. Signaling pathway enrichment analysis indicated that these differentially expressed genes were predominantly enriched in pathways such as MAPK, PI3K-Akt, PPAR, and AMPK researchgate.net.

Table 1: Summary of Gene Expression Changes in this compound-Exposed Cellular Systems

| Cell System / Organism | Exposure Type / Concentration | Key Gene Expression Changes | Affected Pathways / Processes | Reference |

| BEAS-2B cells | Chronic, low-dose Cr(VI) | 409 differentially expressed genes; Upregulation of cell-to-cell junction genes; Downregulation of cell-extracellular matrix interaction genes; Altered proliferation and apoptosis genes. | Cell-to-cell junction, Cell-extracellular matrix interaction, Cell proliferation, Apoptosis | plos.orgnih.gov |

| A549 cells | Long-term Cr(VI) | Time- and dose-dependent effects on gene expression. | Inflammatory response, DNA damage response | nih.govnih.govresearchgate.net |

| Bombyx mori midgut | Moderate Cr exposure | 1268 upregulated, 857 downregulated genes. | Metabolic processes, Transport processes, Stress response | mdpi.com |

| Bombyx mori midgut | High Cr exposure | 374 upregulated, 399 downregulated genes. | Cell toxicity, Stress response | mdpi.com |

| Primary Rat Hepatocytes | Sodium this compound | 2525 differentially expressed genes. | Response to toxic substances, Apoptosis, Lipid/cholesterol metabolism, MAPK, PI3K-Akt, PPAR, AMPK | researchgate.net |

This compound-Induced Genomic Instability and Chromosomal Changes

This compound exposure is a significant inducer of genomic instability and chromosomal alterations. Hexavalent chromium (Cr(VI)) is known to cause DNA damage, mutations, and genetic instability plos.orgnih.gov. The intracellular reduction of Cr(VI) to reactive intermediates can lead to the generation of DNA single-strand breaks (SSB) and double-strand breaks (DSB) plos.orgmdpi.com. These DNA lesions can subsequently result in mutations, chromosomal aberrations, and microsatellite instability plos.org.

This compound's ability to disrupt DNA mismatch repair mechanisms further contributes to microsatellite instability plos.org. Studies have shown that Cr(VI) exposure induces chromosome instability, encompassing both numerical and structural aberrations plos.org. Furthermore, particulate Cr(VI) has been observed to cause DNA double-strand breaks and to impair homologous recombination (HR), a crucial error-free DNA repair pathway, by targeting key effector proteins such as RAD51 mdpi.comresearchgate.net.

Investigations into DNA double-strand break (DSB) repair pathways reveal that this compound inhibits error-free homologous recombination (HR) while simultaneously activating error-prone repair mechanisms, such as microhomology-mediated end joining (MMEJ) mdpi.com. This shift towards less accurate repair pathways contributes to the accumulation of genomic alterations and may explain the observed microsatellite instability associated with this compound-induced carcinogenicity mdpi.com.

This compound in Corrosion Science and Material Interface Transformations

This compound compounds have been widely utilized in corrosion science due to their ability to form protective coatings on various metal surfaces. This application leverages the unique surface chemistry and passivation phenomena induced by this compound.

Mechanisms of this compound Conversion Coatings and their Replacement

This compound conversion coatings (CCCs) are chemical conversion coatings applied to metals such as aluminum, zinc, cadmium, and magnesium to enhance corrosion resistance and improve adhesion for subsequent paint or sealant applications nist.govbesttechnologyinc.com3erp.comvalencesurfacetech.comsun-glo.com. The formation of a CCC involves a chemical attack on the metal surface by an aqueous solution containing chromic acid or chromium salts (e.g., sodium this compound, potassium dithis compound) nist.gov3erp.comamericanelements.com.

The mechanism of CCC formation involves a redox reaction at the metal surface. Hexavalent chromium (Cr(VI)) ions in the solution are partially reduced to trivalent chromium (Cr(III)) ions, while the underlying metal is oxidized valencesurfacetech.comgalvanizeit.orgcosasteel.com. This process leads to a localized increase in pH at the metal interface, causing the precipitation of a thin, protective, and adherent film nist.govvalencesurfacetech.comgalvanizeit.org. This film is primarily composed of hydrated basic chromium this compound (Cr2O3·CrO3·xH2O) and hydrous oxides of both chromium and the basis metal galvanizeit.org. The presence of fluoride ions in the solution is often crucial for achieving significant film thickness nist.gov.

The exceptional corrosion resistance provided by this compound films is attributed to the synergistic action of both Cr(VI) and Cr(III) within the coating nist.govgalvanizeit.orgcosasteel.comchemrxiv.orgconfer.cz. The trivalent chromium is believed to exist as an insoluble hydrated oxide (e.g., chromium hydroxide), forming a stable barrier nist.govgalvanizeit.org. Crucially, the soluble hexavalent chromium imparts a "self-healing" capability to the film nist.govgalvanizeit.orgcosasteel.comchemrxiv.orgconfer.cz. If the coating is scratched or damaged, Cr(VI) can leach out and migrate to the exposed area, re-passivating the surface by forming additional Cr(OH)3 and Cr2O3, thereby restoring a degree of corrosion protection nist.govgalvanizeit.orgchemrxiv.orgconfer.cz.

Replacement Technologies: Due to the recognized toxicity and carcinogenicity of hexavalent chromium, there has been a significant drive to develop safer alternatives for this compound conversion coatings americanelements.combesttechnologyinc.comvanchem.comnatech.co.uk.

Trivalent Chromium Conversion Coatings (TCCs): These are the most widely adopted replacements. TCCs contain chromium in the less toxic +3 oxidation state and are often based on chromium nitrate besttechnologyinc.com. Fourth-generation TCCs have demonstrated comparable corrosion resistance and even self-healing properties, sometimes achieved by incorporating chemically inert nanoparticles that can migrate into damaged areas confer.czsterc.org. TCCs also offer advantages such as fewer process steps and lower processing temperatures besttechnologyinc.com.

Other Non-Chromate Alternatives: Research and industry have explored various other compounds and technologies:

Cerium-based coatings: Solutions of cerium chloride and cerium nitrate have shown effectiveness as corrosion inhibitors, with cerium- and lanthanum-containing coatings exhibiting comparable or superior corrosion resistance to traditional chromates in salt spray tests confer.cz.

Phosphate coatings: Iron phosphate and zinc phosphate coatings are used, typically on steel, for corrosion protection and paint adhesion besttechnologyinc.com.

Molybdate, Tungstate, Vanadate, Zirconate, and Titanate coatings: These have been investigated as potential alternatives, though their performance can vary compared to hexavalent chromium coatings chemrxiv.org.

Organic Zinc Flake Coatings: These coatings, containing zinc flakes in an organic binder, provide excellent corrosion resistance without electroplating or hazardous chemicals wilsongarner.com.

Electroless Nickel Plating: Offers good wear and corrosion resistance, and can be applied to various substrates .

Thermal Spray and Physical Vapor Deposition (PVD): These are advanced coating methods that can apply wear and corrosion-resistant layers of various metals and ceramics .

Table 3: Comparison of Hexavalent this compound Coatings and Trivalent this compound Alternatives

| Feature | Hexavalent this compound Coatings (CCCs) | Trivalent Chromium Conversion Coatings (TCCs) |

| Chromium Oxidation State | +6 (Cr(VI)) nist.govamericanelements.com | +3 (Cr(III)) besttechnologyinc.com |

| Toxicity | Highly toxic, carcinogenic chemrxiv.orgbesttechnologyinc.comvanchem.com | Significantly less toxic, non-carcinogenic besttechnologyinc.com |

| Corrosion Resistance | Excellent nist.gov3erp.comvalencesurfacetech.com | Comparable or superior (especially newer generations) confer.czbesttechnologyinc.comsterc.org |

| Self-Healing Property | Yes, due to soluble Cr(VI) nist.govgalvanizeit.orgcosasteel.comchemrxiv.org | Yes, especially in fourth-generation TCCs, often with nanoparticles confer.czsterc.org |

| Environmental Impact | High, regulated waste disposal americanelements.comvanchem.com | Lower, more environmentally friendly besttechnologyinc.comvanchem.com |

| Process Steps / Temperature | Can be more complex | Fewer process steps, lower temperatures besttechnologyinc.com |

Surface Chemistry and Passivation Phenomena Involving this compound

The efficacy of this compound in corrosion protection stems from its unique surface chemistry, which leads to the formation of a passive layer on metal surfaces. Passivation refers to the process where a metal becomes unreactive or significantly less reactive due to the formation of a protective film on its surface sun-glo.comcosasteel.com.

When a metal (e.g., aluminum, zinc) is exposed to a this compound solution, a chemical reaction occurs at the interface besttechnologyinc.com3erp.comvalencesurfacetech.com. This involves the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) and the oxidation of the metal substrate valencesurfacetech.comgalvanizeit.orgcosasteel.com. For instance, on galvanized steel, the reaction can be represented as: 3Zn + 2Cr(+6) → 3Zn(+2) + 2Cr(+3) galvanizeit.org

This redox reaction, coupled with a localized increase in pH at the metal surface due to reactions like oxygen reduction or hydrogen evolution, facilitates the precipitation of an amorphous mixture of hydrated chromium oxides and hydroxides, along with oxides/hydroxides of the basis metal nist.govgalvanizeit.org. The resulting film, often referred to as a this compound film or passivation layer, is thin, protective, and tightly adherent to the underlying metal 3erp.comvalencesurfacetech.com. Its composition includes both Cr(III) (as insoluble hydrated oxide) and residual Cr(VI) nist.govgalvanizeit.org.

The protective nature of this film is multifaceted:

Barrier Formation: The chromium oxide layer acts as an inert physical barrier, preventing the underlying metal from reacting with corrosive environmental factors such as moisture, oxygen, and saltwater 3erp.comvalencesurfacetech.comcosasteel.comkingsunmachining.com.

Self-Healing: The presence of soluble hexavalent chromium within the coating is critical for its self-healing capability nist.govgalvanizeit.orgcosasteel.comchemrxiv.orgconfer.cz. If the film is mechanically damaged, the Cr(VI) ions can migrate to the exposed metal, undergo reduction, and precipitate new Cr(III) compounds, effectively repairing the compromised area and maintaining corrosion resistance nist.govgalvanizeit.orgcosasteel.comchemrxiv.orgconfer.cz.

Passivation: The coating renders the metal surface less reactive, inhibiting the formation of undesirable corrosion products, such as wet storage stain on galvanized steel galvanizeit.orgcosasteel.com.

Adhesion Promotion: Beyond corrosion protection, the this compound film provides an excellent non-porous bonding surface for paints and other organic coatings, enhancing their adhesion nist.govbesttechnologyinc.com3erp.comvalencesurfacetech.comcosasteel.comkingsunmachining.com.

This compound coatings are initially gelatinous and soft when applied, but they harden and become hydrophobic as they age, further contributing to their protective qualities sun-glo.com.

Advanced Analytical and Spectroscopic Techniques in Chromate Research

High-Resolution Spectroscopic Characterization of Chromate Species

High-resolution spectroscopic techniques provide detailed insights into the molecular structure, oxidation state, and local coordination environment of this compound.

Vibrational Spectroscopy (Raman, FTIR) for this compound Identification

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for the identification and characterization of this compound species based on their unique molecular vibrations thermofisher.comgatewayanalytical.comspectroscopyonline.commt.com. These techniques measure the interaction of energy with the molecular bonds in a sample, generating a "spectral fingerprint" that is characteristic of the substance thermofisher.com.

Raman Spectroscopy relies on the inelastic scattering of photons, providing information about intra- and intermolecular vibrations. It is particularly effective for analyzing aqueous solutions and can be used to analyze substances through transparent or translucent containers thermofisher.comgatewayanalytical.com. For this compound, Raman spectroscopy can differentiate between various chromium species, including this compound (Cr(VI)) and trivalent chromium (Cr(III)), based on their distinct spectral features and pH dependence acs.org. For instance, surface-enhanced Raman scattering (SERS) signals for Cr(VI) are most prominent at pH 10, while those for Cr(III) are strongest at pH 5.5 acs.org.

FTIR Spectroscopy measures the absorption of infrared light by a sample, with different amounts of light absorbed at distinct frequencies corresponding to the vibrational frequencies of molecular bonds gatewayanalytical.com. FTIR is sensitive to hetero-nuclear functional group vibrations and polar bonds, making it suitable for analyzing colored and fluorescent samples where Raman signals might be obscured by fluorescence thermofisher.comgatewayanalytical.com. Synchrotron radiation-based FTIR spectromicroscopy can provide direct insights into the localization and real-time mechanisms for the reduction of this compound species on surfaces of geologic materials, distinguishing Cr(VI) from Cr(III) compounds lbl.gov. For example, potassium this compound exhibits a strong FTIR band near 846 cm⁻¹ and a weaker band near 890 cm⁻¹, corresponding to Cr–O vibrations lbl.gov.

When used together, FTIR and Raman spectroscopy offer complementary information, providing a broader range of identification capabilities for unknown substances thermofisher.commt.com.

X-ray Absorption Spectroscopy (XAS) for this compound Speciation (e.g., XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the physical and chemical structure of elements, including chromium, by providing information on their oxidation state and local coordination environment rsc.orgresearchgate.netudel.edu. XAS comprises two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) rsc.org.

XANES Spectroscopy is directly sensitive to the oxidation state of the analyzed element and can provide qualitative and quantitative speciation information rsc.orgresearchgate.netudel.edu. For chromium, K-edge XANES spectra are crucial for distinguishing between different oxidation states, such as Cr(0), Cr(III), and Cr(VI) (this compound) researchgate.net. The pre-edge features in XANES spectra are particularly indicative of the chromium oxidation state and its geometrical features researchgate.net. For instance, a clear pre-edge peak at approximately 5993.5 eV in Cr K-edge XANES spectra is characteristic of Cr(VI) nih.govresearchgate.net. XANES can be applied to quantitative speciation, as the spectrum of a material containing an absorbing atom at different sites can be represented by the weighted addition of reference spectra rsc.org.

EXAFS Spectroscopy provides detailed structural configuration information, including bond distances and coordination numbers of the absorbing atom's nearest neighbors rsc.orgresearchgate.net. While XANES focuses on electronic transitions and oxidation states, EXAFS provides insights into the local atomic arrangement around the chromium atom, which is vital for understanding this compound's interactions in various environments rsc.orgudel.edu. XAS techniques are advantageous for studying heterogeneous samples like soils and sediments due to their elemental specificity, sensitivity to local chemical and structural states, and ability to analyze materials in situ udel.edu.

Atomic Spectrometry (ICP-MS, ICP-AES) for Total Chromium and Isotope Analysis

Atomic spectrometry techniques, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), are widely used for the determination of total chromium concentrations and, in the case of ICP-MS, for isotopic analysis drawellanalytical.compostnova.com.

ICP-AES (also known as ICP-OES) is a robust technique suitable for analyzing major and minor elements, including total chromium, in various samples like water, soil, and industrial materials drawellanalytical.com. It offers high-throughput analysis for routine monitoring drawellanalytical.com.

ICP-MS is renowned for its high sensitivity and low detection limits, making it ideal for trace and ultra-trace element analysis, often achieving sub-nanogram per liter (parts-per-trillion) detection limits postnova.com. It provides wide elemental coverage, capable of measuring virtually all elements postnova.com. A significant advantage of ICP-MS is its ability to provide isotopic information, which is valuable for applications such as geochronology, environmental tracing, and nuclear forensics drawellanalytical.compostnova.com. For instance, ICP-MS can be used to determine chromium isotopes, and specific interferences, such as those from argon-carbide polyatomic ions on ⁵²Cr, can be mitigated using reaction gases like hydrogen in the collision-reaction cell for accurate analysis in complex matrices spectroscopyonline.com. ICP-MS is also increasingly employed in speciation measurements when combined with chromatographic techniques, acting as a highly sensitive detector for determining the chemical form of elements in a sample postnova.com.

Chromatographic and Electrophoretic Separation for this compound Analysis

Separation techniques are crucial for isolating this compound from complex mixtures, enabling more accurate and specific analysis.

Capillary Electrophoresis for this compound Analysis

Capillary Electrophoresis (CE) is a powerful separation technique widely applied for the determination of low molecular weight and inorganic anions, including this compound rsc.orgnih.govmdpi.comchromatographyonline.com. CE separates ions based on their electrophoretic mobilities within a narrow capillary, often utilizing very high electric field strengths sciex.com.

For the detection of inorganic anions like this compound, which typically exhibit negligible UV absorption, indirect UV detection is commonly employed mdpi.comchromatographyonline.com. In this mode, a highly UV-absorbing species, such as this compound itself, benzoate, or phthalate, is used as a background electrolyte (BGE) mdpi.comchromatographyonline.comcolby.edunih.gov. When analyte ions displace the this compound ions in the BGE as they pass the detector, a decrease in absorbance occurs, which is then monitored colby.edu. This compound is a frequently used carrier electrolyte for this purpose due to its high mobility and effectiveness in separating anionic species rsc.org. While this compound electrolytes are effective, they may have poor buffering capacity, which can be addressed by adding suitable buffering bases as counter-ions rsc.org. Studies have shown excellent correlation between CE and colorimetric techniques for this compound analysis, substantiating their application in forensic testing as screening and/or confirmation techniques nih.gov. CE offers advantages such as minimal sample preparation, low reagent consumption, and rapid analysis times chromatographyonline.comsciex.com.

Microscopic and Imaging Modalities for Spatially Resolved this compound Analysis (e.g., SEM)

Microscopic and imaging modalities provide spatially resolved information on this compound distribution and morphology within various materials.

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to examine the surface structure, composition, and topography of materials in exceptional detail, offering magnifications up to approximately 50,000x lucideon.comnrel.gov. SEM provides a precision three-dimensional visualization of samples with high resolution and magnification nih.gov.

A key advantage of SEM in this compound research is its combination with Energy Dispersive X-ray Spectroscopy (EDS or EDX) lucideon.comnrel.govcovalentmetrology.com. SEM-EDS allows for simultaneous high-resolution imaging and elemental analysis, providing accurate identification of the chemical elements present within a sample and enabling the creation of compositional maps lucideon.comnrel.govcovalentmetrology.com. This capability is crucial for understanding the spatial distribution of chromium and, by extension, this compound, within a material or across a surface. For instance, SEM-EDS can be used to investigate the distribution of chromium in paint micro-samples or other heterogeneous materials, complementing spectroscopic techniques that provide bulk or localized chemical information researchgate.netresearchgate.net. While SEM primarily visualizes the surface, advanced techniques like Focused Ion Beam-SEM (FIB-SEM) can be used to mill into a sample, allowing for imaging of internal structures and 3D reconstruction of material composition, providing a comprehensive understanding of this compound's spatial arrangement nrel.gov.

Advanced Sampling and Extraction Protocols for Environmental this compound Studies

Effective assessment of this compound contamination in environmental matrices necessitates sophisticated sampling and extraction techniques that can accurately differentiate between Cr(III) and Cr(VI) and prepare samples for sensitive analytical detection. juniperpublishers.comtandfonline.com The complexity of environmental samples, such as water, soil, and air, often requires preconcentration steps to achieve detection limits suitable for trace-level analysis. researchgate.netpjoes.com

Advanced Sampling Methodologies

Sampling protocols are tailored to the environmental medium and the specific research objective, aiming to minimize interconversion between chromium species during collection and transport.

Water Samples: For environmental water samples, direct immersion dual-drop microextraction (DIDDME) has emerged as a novel separation and preconcentration method for the speciation of inorganic chromium. spectroscopyonline.comnih.gov This technique involves concurrently immersing two organic drops, each containing a specific chelating reagent, into a stirred sample solution. This allows for the selective extraction of Cr(III) and Cr(VI) into different drops under the same pH conditions, eliminating the need for tedious pre-oxidation, pre-reduction, centrifugation, or filtration steps that could introduce contamination or analytical errors. spectroscopyonline.comnih.gov

Soil and Sediment Samples: Characterization of this compound contamination in the vadose zone of sites like the Hanford Site has traditionally relied on chemical analysis of aqueous samples or water extracts of sediments using methods like the colorimetric diphenylcarbazide method. pnnl.gov Alkaline extraction methods are also employed to extract hexavalent chromium from soil prior to laboratory analysis. pnnl.gov For speciation in soil, microwave-assisted extraction procedures using mixtures of mobile phase components (e.g., EDTA and TBAP in methanol) and hydrofluoric acid have been developed to extract Cr(III) and Cr(VI). rsc.org

Air and Dust Samples: Studies on this compound production waste have advanced exposure science by developing effective and reproducible dust sampling techniques, including the use of household dust as a measure of exposure to contaminants originating from the outdoor environment. nih.gov For airborne this compound, specific analytical methods like NIOSH Method 7600, OSHA 215, and OSHA 103 are used to determine hexavalent chromium. These methods typically require samples to be collected on a 37-mm diameter polyvinyl chloride (PVC) filter (5-µm pore size) contained in a polystyrene cassette. For general metals, including chromium, NIOSH Method 7300 utilizes a 0.8 micrometer cellulose ester membrane filter.

Advanced Extraction and Preconcentration Protocols

Given the typically low concentrations of chromium species in natural waters and other environmental matrices, preconcentration techniques are often indispensable to enhance sensitivity for subsequent determination. researchgate.netpjoes.com

Microextraction Techniques: Direct immersion dual-drop microextraction (DIDDME) offers a significant enrichment factor of up to 400-fold for both Cr(III) and Cr(VI) in environmental water samples. nih.gov This method allows for direct analysis of the extracted drops using techniques such as graphite furnace atomic absorption spectrometry (GF-AAS). spectroscopyonline.comnih.gov

Solid-Phase Extraction (SPE): SPE is widely used for the preconcentration and speciation of Cr(III) and Cr(VI) due to its efficiency and simplicity. researchgate.net

One approach involves the sorption of Cr(III) ions onto a column of Amberlite XAD-2 resin functionalized with 5-palmitoyl-8-hydroxyquinoline. This functionalized resin exhibits selectivity for Cr(III) ions. researchgate.net

Another SPE method involves the adsorption of Cr(VI) on modified alumina-coated magnetite nanoparticles (ACMNPs). Total chromium can then be determined as Cr(VI) after oxidizing Cr(III) to Cr(VI) using hydrogen peroxide. researchgate.net

SPE can also involve retaining Cr(VI) and Cr(III) (after complexation with ethylenediaminetetraacetic acid (EDTA) to form an anionic compound, CrY(-)) on a strong anionic phase (SAX), followed by controlled elution with sodium chloride for speciation. researchgate.net

Ion-Exchange and Coprecipitation: Ion-exchange columns, such as those containing aromatic sulphonic acid silane (for Cr(III)) and anion exchanger Bio-Rad 1-X4 (for this compound), are used for selective preconcentration. pjoes.com Coprecipitation techniques, like those utilizing iron(III)-hydroxide to recover Cr(III) or bismuth(III)-hydroxide to collect both Cr(III) and Cr(VI), are also established preconcentration methods. pjoes.com

Solvent Extraction: This technique involves extracting chromium species into an organic phase. For instance, chromium(VI) can be extracted from aqueous solutions and then re-extracted into a sodium hydroxide solution. pjoes.com A procedure involving complexation with ammonium pyrrolidinedithiocarbamate (APDC) followed by extraction with ethyl acetate has been used for both Cr(III) and Cr(VI) speciation. pjoes.com

Integration with Analytical Techniques

Advanced sampling and extraction protocols are typically coupled with highly sensitive analytical techniques for quantification and speciation. juniperpublishers.comresearchgate.net

Atomic Absorption Spectrometry (AAS): Graphite furnace atomic absorption spectrometry (GF-AAS) is frequently used after preconcentration steps, offering high sensitivity for detecting low concentrations of chromium species. spectroscopyonline.compjoes.comnih.gov

Inductively Coupled Plasma (ICP) Techniques: Inductively coupled plasma-atomic emission spectrometry (ICP-AES) and inductively coupled plasma-mass spectrometry (ICP-MS) are powerful tools for total chromium analysis and, when coupled with separation techniques like HPLC, for speciation. juniperpublishers.compjoes.compnnl.govrsc.orgresearchgate.net Hyphenated techniques like HPLC-ICP-MS are particularly effective for on-line speciation analysis, allowing for the separation and detection of Cr(III) and Cr(VI) in a single system. juniperpublishers.comrsc.org

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a key separation technique, often interfaced with detectors like AAS or ICP-MS, to achieve speciation of Cr(III) and Cr(VI) in environmental samples. pjoes.compjoes.comrsc.orgnih.gov Dual electromembrane extraction systems followed by HPLC have also been proposed for selective separation-preconcentration of Cr(VI) and Cr(III). nih.gov

Research Findings and Performance Data

Recent advancements have yielded methods with improved detection limits and recovery rates, crucial for accurate environmental monitoring.

Table 1: Performance Characteristics of Selected this compound Speciation Methods

| Method | Matrix | Chromium Species | Detection Limit | Enrichment Factor | Recovery (%) | Reference |

| Direct Immersion Dual-Drop Microextraction (DIDDME) + GF-AAS | Environmental Water | Cr(III), Cr(VI) | 1.1 ng L⁻¹ (Cr(III)), 1.4 ng L⁻¹ (Cr(VI)) | 400-fold | 86.0 - 112 | nih.gov |

| Solid-Phase Extraction (Amberlite XAD-2 functionalized) | Water | Cr(III) | Not specified, focuses on quantitative separation | Not specified | Not specified | researchgate.net |

| Solid-Phase Extraction (ACMNPs) | Samples | Cr(VI) | Not specified | Not specified | Not specified | researchgate.net |

| Solid-Phase Extraction (SAX resin) | Not specified | Cr(III), Cr(VI) | Not specified | Not specified | Not specified | researchgate.net |

| Dual Electromembrane Extraction + HPLC | Environmental Samples | Cr(III), Cr(VI) | 20 µg L⁻¹ (Cr(III), Cr(VI)) | 21.8 - 33 | 31.1 - 47.2 | nih.gov |

| HPLC-DRC-ICP-MS | Soil, Plant | Cr(III), Cr(VI) | 0.05 ng Cr mL⁻¹ | Not specified | Validated by NIST SRMs | rsc.org |

| Ion-Exchange + GF-AAS | Water | Cr(III), Cr(VI) | 0.78 µg L⁻¹ (Cr(III)), 1.4 µg L⁻¹ (Cr(VI)) for 50ml sample | 25 (for 3ml sample) | >80% (Cr(III)), >90% (Cr(VI)) | pjoes.com |

The DIDDME method, for example, demonstrated low detection limits of 1.1 ng L⁻¹ for Cr(III) and 1.4 ng L⁻¹ for Cr(VI), with satisfactory recoveries ranging from 86.0% to 112% in spiked environmental water samples. nih.gov For soil and plant samples, HPLC coupled with dynamic reaction cell-inductively coupled plasma-mass spectrometer (DRC-ICP-MS) achieved detection limits of 0.05 ng Cr mL⁻¹. rsc.org These advancements underscore the continuous development of more efficient and accurate methods for chromium speciation in complex environmental matrices. spectroscopyonline.comjuniperpublishers.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining chromate speciation (CrO₄²⁻, HCrO₄⁻, Cr₂O₇²⁻) in aqueous solutions?

- Methodological Answer : Infrared (IR) spectroscopy and X-ray absorption fine structure (XAFS) spectroscopy are critical for identifying and quantifying this compound species. IR bands at specific wavelengths distinguish CrO₄²⁻ (νas ~880 cm⁻¹), HCrO₄⁻ (~890 cm⁻¹), and Cr₂O₇²⁻ (~950 cm⁻¹). XAFS provides structural details, such as Cr-O bond lengths and coordination numbers, confirming speciation shifts under varying pH and concentration .

- Data Consideration : At low pH and high total chromium concentrations, Cr₂O₇²⁻ dominates, while dilution shifts equilibrium to HCrO₄⁻. Equilibrium constants derived from IR align with literature values (e.g., pKa₁ = 6.5 for HCrO₄⁻ dissociation) .

Q. How can surface complexation models (SCMs) be calibrated for this compound adsorption on mineral surfaces like goethite (α-FeOOH)?

- Methodological Answer : Perform batch adsorption experiments varying pH (2–10), ionic strength (0.01–0.1 M), and this compound concentration (10–500 μM). Use Langmuir isotherms to determine maximum adsorption density (Γmax = 2.4 μmol/m² for this compound vs. 2.2 μmol/m² for oxalate). Fit data to diffuse double-layer or constant capacitance models, incorporating electrostatic corrections for ionic strength effects .

- Key Finding : this compound adsorption decreases with increasing ionic strength due to competition with background electrolytes (e.g., NO₃⁻) .

Q. What are the critical physicochemical properties of potassium this compound (K₂CrO₄) relevant to laboratory handling and experimental design?

- Methodological Answer : Key properties include solubility (62.9 g/100 mL at 20°C), thermal stability (decomposes at 1000°C), and redox behavior (oxidizing agent in acidic conditions). Use UV-Vis spectroscopy (λmax = 372 nm for CrO₄²⁻) for quantitative analysis. Note toxicity: LD50 (rat) = 5,000 mg/kg, with Cr(VI) fumes posing inhalation risks .

Advanced Research Questions

Q. How do this compound reductases from Pseudomonas putida (ChrR) and Escherichia coli (YieF) differ in catalytic mechanisms and suitability for bioremediation?

- Methodological Answer : Compare enzyme kinetics (kcat/Km) and redox pathways. ChrR (kcat/Km = ~2 × 10⁴ M⁻¹·s⁻¹) transiently generates a flavin semiquinone and reactive oxygen species (ROS) during one-electron transfer, whereas YieF minimizes ROS via four-electron reduction. Use electron paramagnetic resonance (EPR) to detect Cr(V) intermediates and NADH oxidation assays to quantify ROS production .

- Contradiction Analysis : ChrR’s ROS generation may harm bacterial hosts, yet it enhances this compound tolerance by preempting endogenous one-electron reducers. YieF’s lack of semiquinone formation suggests a safer profile, but genetic knockout studies are needed to confirm its role .

Q. What experimental parameters optimize lead this compound (PbCrO₄) nanoparticle synthesis via co-precipitation?

- Methodological Answer : Vary Pb(NO₃)₂ concentration (2–10%), temperature (30–80°C), and stirring rate (200–500 rpm). Use dynamic light scattering (DLS) and SEM for particle size analysis. Optimal conditions: 10% Pb(NO₃)₂, 30°C, 350 rpm yield 97.6% precipitation efficiency and ~50 nm particles. Note pH control (<3) to avoid Pb(OH)₂ co-precipitation .

- Data Interpretation : Higher Pb²⁺ concentrations increase this compound precipitation but risk agglomeration. Temperature >50°C reduces crystallinity due to rapid nucleation .

Q. How can epigenetic changes (e.g., DNA methylation) in this compound-exposed lung cancers be systematically assessed?

- Methodological Answer : Use nested methylation-specific PCR (MSP) to analyze CpG islands in tumor suppressor genes (APC, MGMT, hMLH1). Compare methylation index (MI) between this compound-exposed (MI = 0.41) and non-exposed (MI = 0.21) cancers. Validate via immunohistochemistry for protein expression loss (e.g., p16, hMLH1) .

- Contradiction Analysis : APC methylation is prevalent in this compound cancers (86% vs. 44% in controls), but MGMT shows no significant difference. Longitudinal exposure (>15 years) correlates with higher MI, suggesting cumulative epigenetic disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.